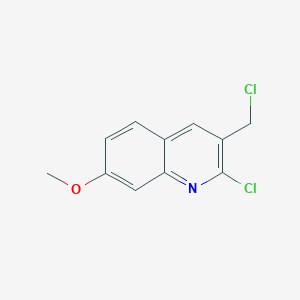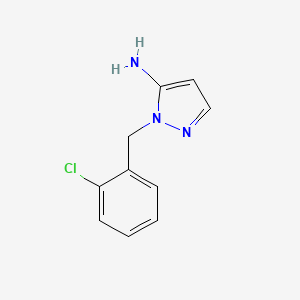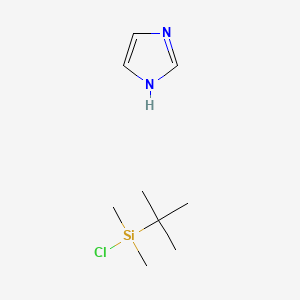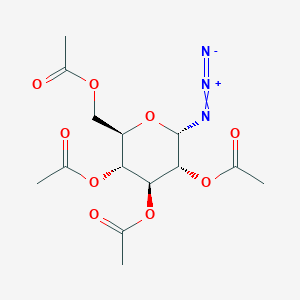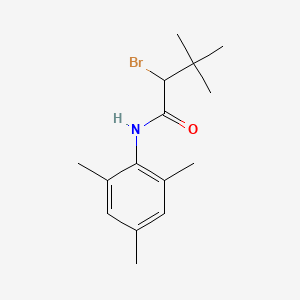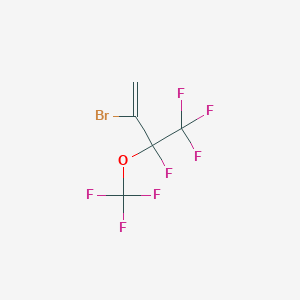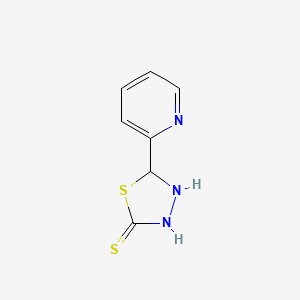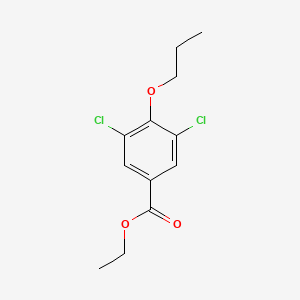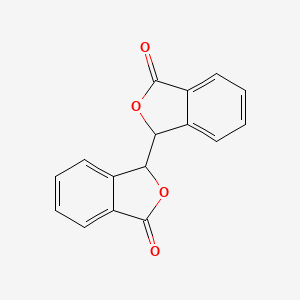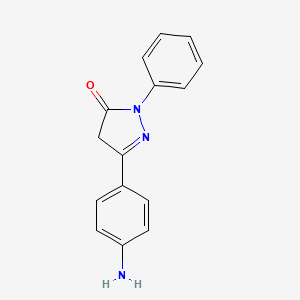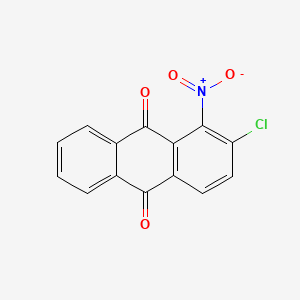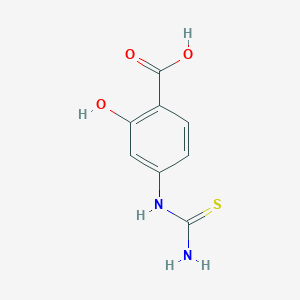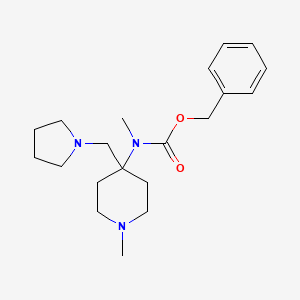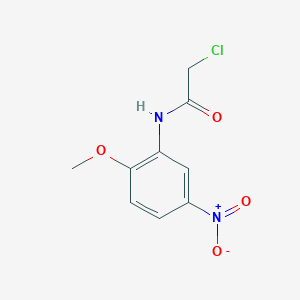
2-氯-N-(2-甲氧基-5-硝基苯基)乙酰胺
描述
2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a phenyl ring, which is further connected to an acetamide moiety
科学研究应用
2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is utilized in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe to study biochemical pathways and interactions in biological systems
作用机制
Target of Action
It is known that chloroacetamide class compounds, such as dimethenamid, inhibit the synthesis of certain long-chain fatty acids . This suggests that 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide may have a similar target.
Mode of Action
Based on its structural similarity to other chloroacetamide compounds, it is plausible that it interacts with its targets by inhibiting the synthesis of certain long-chain fatty acids .
Biochemical Pathways
It is known that chloroacetamide class compounds inhibit the synthesis of certain long-chain fatty acids , which are crucial for various cellular functions, including energy storage, cell signaling, and as components of the cell membrane.
Result of Action
Based on its structural similarity to other chloroacetamide compounds, it is plausible that it reduces plant growth by inhibiting the synthesis of certain long-chain fatty acids .
生化分析
Biochemical Properties
2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of metabolic processes that these enzymes typically facilitate . Additionally, 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function.
Cellular Effects
The effects of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins . This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide can impact cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide exerts its effects through various mechanisms. One primary mechanism involves the binding of this compound to the active sites of enzymes, leading to competitive inhibition. This binding can occur through covalent or non-covalent interactions, depending on the specific enzyme and the nature of the active site . Additionally, 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide can induce conformational changes in proteins, affecting their stability and function. These changes can result in the activation or inhibition of enzymatic activity, as well as alterations in protein-protein interactions and signaling pathways.
Temporal Effects in Laboratory Settings
The temporal effects of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light, heat, or reactive chemicals . In in vitro studies, the effects of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide on cellular function can be observed within hours of exposure, with long-term effects becoming evident after prolonged treatment. These long-term effects may include changes in cell viability, proliferation rates, and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide vary with different dosages. At low doses, this compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of reactive metabolites and oxidative stress. Threshold effects are often observed, where a certain dosage level must be reached before significant biochemical or physiological changes occur. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a key role in the oxidative metabolism of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide, leading to the formation of reactive intermediates. These intermediates can be further conjugated with glutathione, sulfate, or glucuronic acid, enhancing their solubility and excretion. The metabolic flux and levels of metabolites can be significantly altered by the presence of this compound.
Transport and Distribution
The transport and distribution of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Additionally, binding proteins such as albumin can facilitate the distribution of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide in the bloodstream, affecting its bioavailability and tissue accumulation. The localization and accumulation of this compound can impact its pharmacokinetics and pharmacodynamics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide typically involves the reaction of 2-methoxy-5-nitroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The product is usually purified by recrystallization or chromatography to achieve the desired purity .
化学反应分析
Types of Reactions
2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Reduction: Formation of 2-chloro-N-(2-methoxy-5-aminophenyl)acetamide.
Hydrolysis: Formation of 2-methoxy-5-nitroaniline and acetic acid.
相似化合物的比较
Similar Compounds
- 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide
- 2-chloro-N-(2-methoxy-5-aminophenyl)acetamide
- 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide
Uniqueness
2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which impart distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds .
属性
IUPAC Name |
2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-16-8-3-2-6(12(14)15)4-7(8)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDAGNIVHLUJRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368257 | |
| Record name | 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58795-63-4 | |
| Record name | 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


